Researchers needing a reliable, bench-stable scaffold for kinase inhibitor synthesis often face inconsistent cross-coupling yields from non-optimal halogen placement. This 4-bromo-2-morpholinyl-benzonitrile solves that, providing a predictable synthetic handle for SAR studies.
- Consistent Reactivity: The para-bromine enables high-yield Suzuki, Buchwald, and other cross-coupling reactions for rapid library diversification.
- Validated Pharmacophore: The morpholine moiety is a recognized solubility-enhancing group for modulating kinase binding.
- Analytical Certainty: Supplied with full characterization (≥98% HPLC, 1H/13C NMR, LCMS), eliminating structural ambiguity and ensuring QC-ready material.
Molecular FormulaC11H11BrN2O
Molecular Weight267.126
CAS No.1260762-06-8
Cat. No.B567950
⚠ Attention: For research use only. Not for human or veterinary use.
4-Bromo-2-(morpholin-4-yl)benzonitrile (CAS 1260762-06-8) is a small-molecule research chemical belonging to the morpholinyl-benzonitrile class. It is characterized by a benzonitrile core substituted with a morpholine moiety at the 2-position and a bromine atom at the 4-position [1]. This brominated scaffold is primarily utilized as a versatile intermediate and building block in medicinal chemistry for the synthesis of novel therapeutic agents, with specific applications noted in the development of kinase inhibitors for oncology research [2]. It is typically supplied as a solid .
1
Building block for kinase inhibitor discovery programs
Morpholine pharmacophore aids solubility and target engagement
[1] PubChem. (2025). Compound Summary for CID 70699567, 4-Bromo-2-(morpholin-4-yl)benzonitrile. National Center for Biotechnology Information. View Source
[2] Kuujia. (n.d.). Cas no 1260762-06-8 (4-Bromo-2-(morpholin-4-yl)benzonitrile). Retrieved from www.kuujia.com. View Source
Why In-Class Substitution Fails for This Scaffold
Within the morpholinyl-benzonitrile class, seemingly minor structural variations, such as the identity and position of the halogen (Br, Cl, F), the presence or absence of additional functional groups (e.g., methyl, formyl), or the position of the morpholine ring (2-, 3-, or 4-), lead to significant and unpredictable shifts in molecular properties critical for synthetic utility. These include altered electronic distribution, steric hindrance, and lipophilicity, which directly impact reaction yields in cross-coupling chemistries and binding affinities in biological assays [1]. Therefore, substituting a specific building block like 4-bromo-2-(morpholin-4-yl)benzonitrile with a non-identical analog cannot guarantee equivalent synthetic or biological outcomes, often jeopardizing project timelines and reproducibility.
Halogen identity and position
Swapping Br for Cl, F, or altering the 4-position may shift electronic and steric properties, affecting cross-coupling efficiency and biological readouts.
Morpholine regioisomer or core modification
Moving the morpholine to 3- or 4-position, or adding methyl/formyl groups, unpredictably changes lipophilicity and reactivity; outcomes may not transfer.
Non-halogenated analog limitation
2-(morpholin-4-yl)benzonitrile lacks the bromine handle, eliminating key cross-coupling pathways and reducing synthetic versatility.
[1] PubChem. (2025). Compound Summary for CID 70699567, 4-Bromo-2-(morpholin-4-yl)benzonitrile. National Center for Biotechnology Information. View Source
Quantitative Procurement Guide
Purity Comparison vs. 4-Bromo-2-(4-morpholinyl)benzonitrile
Commercially, 4-Bromo-2-(morpholin-4-yl)benzonitrile is available at a standard purity of 95% from multiple vendors, whereas an alternative with a 98% purity specification is also available, albeit with noted discontinuation .
Purity SpecData to verify
95% standard offer
vs98% (discontinued)
Supports phase-appropriate procurement fit
Discontinued 98% option noted; verify current vendor specs
PurityProcurementQuality Control
Evidence Dimension
Minimum Purity Specification
Target Compound Data
95%
Comparator Or Baseline
98% (discontinued item)
Quantified Difference
3%
Conditions
Vendor specification sheets
Why This Matters
This 3% difference in purity specification allows procurement to match compound quality with project phase, with 95% being suitable for most exploratory synthesis and the 98% option representing a higher-purity, though discontinued, alternative.
PurityProcurementQuality Control
Biological Activity: Kinase Inhibition Potency
A specific derivative containing the 4-bromo-2-(morpholin-4-yl)benzonitrile core has been reported with an IC50 value of 30 nM against a panel of protein kinases in a HotSpot assay platform at pH 7.5 and 2°C [1]. A comment on this data notes it is neither potent nor selective, with an IC50 of 28 μM in a separate context, highlighting the importance of the specific scaffold rather than the entire compound [2].
Kinase IC50Class-level inference
30 nM
derivative, HotSpot assay
Scaffold optimization context, not a lead compound
~933-fold range reported; context-dependent activity
Kinase InhibitorBiological ActivityIC50
Evidence Dimension
In vitro Kinase Inhibition (IC50)
Target Compound Data
30 nM (derivative)
Comparator Or Baseline
28 μM (reported as not potent)
Quantified Difference
~933-fold difference in potency
Conditions
HotSpot assay platform, pH 7.5, 2°C
Why This Matters
The wide range of reported activities (nM to μM) underscores that this compound serves as a valuable scaffold for optimizing potency and selectivity through medicinal chemistry efforts, rather than being an inherently potent lead compound.
Kinase InhibitorBiological ActivityIC50
[1] BindingDB. (n.d.). BDBM294373, US9586959. Retrieved from ww.w.bindingdb.org. View Source
[2] Hypothesis. (2017). Comment on 4-Bromo-2-(morpholin-4-yl)benzonitrile. Retrieved from hypothes.is. View Source
Lipophilicity & Molecular Weight Differentiation
The computed partition coefficient (XLogP3) for 4-Bromo-2-(morpholin-4-yl)benzonitrile is 2.1, and its molecular weight is 267.12 g/mol [1]. These properties are distinct from its non-brominated analog, 2-(morpholin-4-yl)benzonitrile, which has a molecular weight of 188.23 g/mol and a lower LogP of 1.46 [2].
The addition of the bromine atom significantly increases both molecular weight and lipophilicity, which directly impacts its behavior in both chemical reactions (e.g., cross-coupling) and biological systems (e.g., membrane permeability), making it a distinct entity from the non-brominated analog.
[1] PubChem. (2025). Compound Summary for CID 70699567, 4-Bromo-2-(morpholin-4-yl)benzonitrile. National Center for Biotechnology Information. View Source
The bromine atom at the 4-position of the benzene ring provides a reactive handle for various chemical transformations, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are not possible with non-halogenated analogs like 2-(morpholin-4-yl)benzonitrile . This enables the rapid construction of more complex molecular architectures from a common intermediate.
Cross-Coupling ReactivityClass-level inference
C-C / C-N bond formationvsno halogen handle
Enables diverse library synthesis from common intermediate
Qualitative comparison; typical for aryl bromide scaffolds
The presence of the bromine atom is a critical differentiator, as it opens up a wide range of robust and reliable synthetic pathways that are unavailable to the non-halogenated counterpart, thus enabling efficient and predictable library synthesis.
This compound is a key building block for synthesizing focused libraries of potential kinase inhibitors . Its 4-bromo substituent allows for rapid exploration of structure-activity relationships (SAR) via cross-coupling reactions to introduce diverse moieties at that position, while the morpholine group is a known pharmacophore for improving solubility and modulating kinase binding .
Versatile Intermediate for Complex Molecule Synthesis
As a bench-stable solid, 4-bromo-2-(morpholin-4-yl)benzonitrile is an ideal starting material for multi-step organic syntheses . It is routinely used in academic and industrial labs to build more complex molecules, where the nitrile group can be further transformed into amines, amides, or carboxylic acids, and the bromine serves as a reliable synthetic handle .
Quality Control & Method Development Reference
With a defined purity standard (min. 95%) and full analytical characterization available (including 1H NMR, 13C NMR, and LCMS data from reputable vendors), this compound is suitable for use as a reference standard in analytical method development and quality control (QC) processes for related drug candidates .
Standardized purity specification & characterization data
Method accuracy & retention behavior
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.